Acetyl-ACTH (3-24) (human, bovine, rat)

Description

BenchChem offers high-quality Acetyl-ACTH (3-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (3-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C127H200N38O28S |

|---|---|

Poids moléculaire |

2739.3 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C127H200N38O28S/c1-71(2)102(118(186)144-68-99(169)147-82(33-16-20-51-129)106(174)149-83(34-17-21-52-130)107(175)150-85(37-23-54-139-125(132)133)108(176)155-90(39-25-56-141-127(136)137)122(190)164-58-27-41-97(164)117(185)162-104(73(5)6)119(187)154-84(35-18-22-53-131)112(180)160-103(72(3)4)120(188)159-94(62-76-43-45-79(168)46-44-76)123(191)165-59-28-42-98(165)124(192)193)161-116(184)96-40-26-57-163(96)121(189)89(36-13-10-19-50-128)148-100(170)67-143-105(173)92(63-77-65-142-81-32-15-14-31-80(77)81)157-109(177)86(38-24-55-140-126(134)135)151-113(181)91(61-75-29-11-9-12-30-75)156-114(182)93(64-78-66-138-70-145-78)158-110(178)87(47-48-101(171)172)152-111(179)88(49-60-194-8)153-115(183)95(69-166)146-74(7)167/h9,11-12,14-15,29-32,43-46,65-66,70-73,82-98,102-104,142,166,168H,10,13,16-28,33-42,47-64,67-69,128-131H2,1-8H3,(H,138,145)(H,143,173)(H,144,186)(H,146,167)(H,147,169)(H,148,170)(H,149,174)(H,150,175)(H,151,181)(H,152,179)(H,153,183)(H,154,187)(H,155,176)(H,156,182)(H,157,177)(H,158,178)(H,159,188)(H,160,180)(H,161,184)(H,162,185)(H,171,172)(H,192,193)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t82-,83-,84+,85-,86-,87-,88-,89+,90-,91-,92-,93-,94-,95-,96-,97-,98-,102-,103-,104-/m0/s1 |

Clé InChI |

NQCNCLZMTFRBIT-MRBGVJKXSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)C |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C |

Séquence |

SMEHFRWGXPVGKKRRPVKVYP |

Origine du produit |

United States |

Foundational & Exploratory

Acetyl-ACTH (3-24) Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Acetyl-ACTH (3-24) signaling pathway for researchers, scientists, and drug development professionals. Acetyl-ACTH (3-24) is a truncated and N-terminally acetylated fragment of the adrenocorticotropic hormone (ACTH). Like other melanocortin peptides, it exerts its biological effects through interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). This document outlines the mechanism of action, receptor interaction, downstream signaling events, and provides detailed experimental protocols for studying this pathway.

Introduction to Acetyl-ACTH (3-24) and the Melanocortin System

Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from the naturally occurring proopiomelanocortin (POMC) gene. POMC is a precursor polypeptide that is proteolytically cleaved to produce a variety of bioactive peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), β-MSH, and γ-MSH. These peptides, collectively known as melanocortins, share a conserved core amino acid sequence (His-Phe-Arg-Trp) that is crucial for their biological activity.

The biological effects of melanocortins are mediated by five distinct melanocortin receptors (MC1R through MC5R). These receptors are expressed in various tissues and are involved in a wide range of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. Acetyl-ACTH (3-24) is known to be an agonist primarily at the MC1 receptor.

Mechanism of Action and Signaling Pathway

The canonical signaling pathway for Acetyl-ACTH (3-24) and other melanocortin agonists involves the activation of a Gs alpha subunit-coupled receptor. The binding of the ligand to the receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, culminating in a cellular response.

A primary and well-characterized downstream effect of ACTH and its analogs, particularly through the MC2R in the adrenal cortex, is the stimulation of steroidogenesis—the synthesis of steroid hormones such as cortisol. While Acetyl-ACTH (3-24) primarily targets MC1R, the general downstream signaling principles involving cAMP and PKA are conserved.

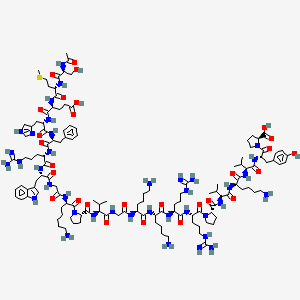

Signaling Pathway Diagram

The Biological Function of Acetyl-ACTH (3-24): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-ACTH (3-24) is a peptide fragment derived from proopiomelanocortin (POMC). While research specifically characterizing Acetyl-ACTH (3-24) is limited, its close relationship to other adrenocorticotropic hormone (ACTH) fragments and melanocyte-stimulating hormones (MSH) suggests a primary role as a ligand for melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). This document provides a comprehensive overview of the inferred biological function of Acetyl-ACTH (3-24), drawing upon data from related, naturally occurring ACTH peptides. It details the putative signaling pathways, experimental methodologies for functional assessment, and comparative biological activities of relevant ACTH fragments. This guide serves as a foundational resource for researchers investigating the therapeutic potential of novel melanocortin receptor agonists.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced in the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce cortisol and androgens.[1][2] However, ACTH and its fragments also exert effects outside of the adrenal glands, largely through their interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs).

Acetyl-ACTH (3-24) is a synthetic fragment of ACTH. While its precise physiological role is not well-documented, its structural similarity to α-MSH and other ACTH fragments strongly suggests it functions as a melanocortin receptor agonist.[3][4] The N-terminal acetylation of peptides can influence their stability and biological activity. This guide will explore the expected biological functions of Acetyl-ACTH (3-24) based on the known activities of related peptides.

Putative Signaling Pathway of Acetyl-ACTH (3-24) at the MC1 Receptor

Based on the known signaling of ACTH and its fragments at the MC1R, Acetyl-ACTH (3-24) is predicted to activate the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Upon binding to the MC1R on the surface of melanocytes and other cell types, a conformational change in the receptor is expected to activate the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to changes in gene expression, resulting in physiological responses such as melanogenesis (in melanocytes) and anti-inflammatory effects.[5][6]

Caption: Putative signaling pathway of Acetyl-ACTH (3-24) at the MC1R.

Quantitative Data: Comparative Biological Activity of ACTH Fragments

| Peptide Fragment | Relative Potency at Human MC1R |

| ACTH (1-17) | +++++ |

| α-MSH | ++++ |

| ACTH (1-39) | +++ |

| Desacetyl α-MSH | ++ |

| Acetylated ACTH (1-10) | + |

| ACTH (1-10) | +/- |

Table 1: Relative potency of various ACTH-related peptides in stimulating adenylate cyclase in HEK 293 cells transfected with the human MC1 receptor. The potency is ranked from highest (+++++) to lowest (+/-) based on the findings of Wakamatsu et al. (1997).[3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the biological activity of ACTH fragments, adapted from Wakamatsu et al. (1997).[3] This protocol can be applied to assess the functional activity of Acetyl-ACTH (3-24).

Adenylate Cyclase Activation Assay in MC1R-Transfected Cells

This assay measures the ability of a ligand to stimulate the production of cAMP in cells expressing the target receptor.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Cells are transiently transfected with a plasmid containing the human MC1R cDNA using a suitable transfection reagent (e.g., lipofectamine).

-

Transfected cells are cultured for 48 hours to allow for receptor expression.

Adenylate Cyclase Assay:

-

Transfected cells are harvested and washed with serum-free DMEM.

-

Cells are resuspended in DMEM containing 0.1% bovine serum albumin and 0.5 mM isobutylmethylxanthine (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

The cell suspension is incubated with varying concentrations of the test peptide (e.g., Acetyl-ACTH (3-24)) or a known agonist (e.g., α-MSH) for 15 minutes at 37°C.

-

The reaction is terminated by boiling the cell suspension for 5 minutes.

-

Cell debris is removed by centrifugation.

-

The cAMP content in the supernatant is determined using a commercially available cAMP radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) kit.

-

Data are analyzed to determine the concentration-response curve and calculate the EC50 value for each peptide.

Caption: Experimental workflow for the adenylate cyclase assay.

Discussion and Future Directions

While direct experimental evidence for the biological function of Acetyl-ACTH (3-24) is scarce, the available data on related ACTH fragments provides a strong foundation for predicting its activity as a melanocortin receptor agonist, likely with a preference for the MC1R. The N-terminal acetylation may enhance its stability and potency compared to its non-acetylated counterpart.

Future research should focus on:

-

Quantitative Binding and Functional Assays: Determining the binding affinities (Ki) and potencies (EC50) of Acetyl-ACTH (3-24) at all five melanocortin receptors to establish its receptor selectivity profile.

-

In Vivo Studies: Investigating the physiological effects of Acetyl-ACTH (3-24) in animal models to assess its potential therapeutic applications, for example, in skin pigmentation disorders or inflammatory conditions.

-

Structure-Activity Relationship Studies: Comparing the activity of Acetyl-ACTH (3-24) with ACTH (3-24) and other N-terminally modified fragments to understand the role of acetylation in receptor interaction and biological function.

Conclusion

Acetyl-ACTH (3-24) represents an intriguing but understudied peptide. Based on the extensive knowledge of the melanocortin system and the biological activities of related ACTH fragments, it is hypothesized to be a functional agonist at the MC1R, activating the cAMP signaling pathway. The experimental protocols and comparative data presented in this guide offer a framework for the systematic investigation of Acetyl-ACTH (3-24) and its potential as a novel therapeutic agent for researchers and drug development professionals. Further empirical studies are essential to fully elucidate its biological function and therapeutic utility.

References

- 1. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wakamatsu, K., Graham, A., Cook, D., & Thody, A. J. (1997). Characterization of ACTH Peptides in Human Skin and Their Activation of the Melanocortin-1 Receptor. Pigment Cell Research, 10, 288-297. - References - Scientific Research Publishing [scirp.org]

- 3. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-ACTH (3-24) as a proopiomelanocortin (POMC) peptide fragment

Acetyl-ACTH (3-24): A Proopiomelanocortin (POMC) Fragment in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of Acetyl-ACTH (3-24), a peptide fragment derived from proopiomelanocortin (POMC). It details its origin within the intricate POMC processing cascade, its structural characteristics, mechanism of action through melanocortin receptors, and a summary of relevant experimental data and methodologies. This guide is intended to serve as a foundational resource for scientists engaged in endocrinology, pharmacology, and therapeutic peptide development.

Introduction: The Proopiomelanocortin (POMC) Precursor

Proopiomelanocortin (POMC) is a multifaceted prohormone synthesized primarily in the pituitary gland, hypothalamus, skin, and immune system.[1][2] The POMC protein undergoes extensive, tissue-specific post-translational processing by prohormone convertases (PCs), yielding a diverse array of biologically active peptides.[3][4] This enzymatic cleavage generates critical hormones such as adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSH), and β-endorphin.[1] These peptides are pivotal in regulating a wide range of physiological processes, including the stress response, energy homeostasis, pigmentation, and immune modulation.[2]

ACTH (1-39), a 39-amino-acid peptide, is the primary regulator of the adrenal cortex, stimulating the synthesis and secretion of glucocorticoids like cortisol.[5][6] However, further processing and modification of ACTH and its precursors can generate smaller fragments, such as Acetyl-ACTH (3-24), with potentially distinct biological activities.

Genesis of Acetyl-ACTH (3-24): The POMC Processing Pathway

The generation of ACTH-related peptides is a highly regulated, multi-step process that varies by tissue.

-

Primary Cleavage in the Anterior Pituitary : In the corticotroph cells of the anterior pituitary, the primary prohormone convertase, PC1/3, cleaves POMC into pro-ACTH and β-lipotropin (β-LPH). Pro-ACTH is subsequently processed to yield ACTH (1-39), N-terminal POMC (N-POMC), and a joining peptide.[3][7]

-

Further Processing in Other Tissues : In tissues like the hypothalamus and the intermediate lobe of the pituitary, a second enzyme, PC2, facilitates more extensive processing.[1] Here, ACTH (1-39) can be cleaved into α-MSH (corresponding to ACTH 1-13) and corticotropin-like intermediate peptide (CLIP; ACTH 18-39).[3]

-

N-terminal Acetylation : A key modification in this pathway is N-terminal acetylation, the addition of an acetyl group to the N-terminal amino acid. This process is crucial for the biological activity of certain peptides. For instance, the conversion of des-acetyl α-MSH to the mature, biologically potent α-MSH requires acetylation by an N-acetyltransferase.[1][8]

Acetyl-ACTH (3-24) is a specific fragment of the parent ACTH molecule, consisting of amino acids 3 through 24, which has undergone N-terminal acetylation at the serine residue (Ser-3). This modification suggests it may have a unique pharmacological profile compared to its non-acetylated counterpart.

Caption: POMC processing cascade leading to ACTH and its fragments.

Biochemical Profile

-

Peptide Name : Acetyl-ACTH (3-24)

-

Synonyms : Acetylated Adrenocorticotropic Hormone Fragment 3-24

-

Molecular Formula : C₁₂₄H₁₉₆N₃₈O₂₇S[9]

-

Molecular Weight : 2725.22 g/mol [10]

-

Amino Acid Sequence : Ac-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH[9]

-

Structural Notes : This peptide represents the core active region of ACTH, which is critical for receptor binding and activation. The N-terminal acetylation adds a CH₃CO- group to the serine residue at position 3, neutralizing its positive charge and increasing its hydrophobicity, which can influence receptor interaction and peptide stability.

Mechanism of Action and Signaling Pathway

Like the parent ACTH molecule, Acetyl-ACTH (3-24) is expected to exert its effects by interacting with melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs).[11] The primary target for ACTH is the Melanocortin 2 Receptor (MC2R), which is expressed almost exclusively on the surface of adrenal cortex cells.[11][12]

The canonical signaling pathway initiated by ACTH binding to MC2R is as follows:

-

Receptor Binding : The peptide binds to the MC2R, which requires the presence of a crucial accessory protein, MRAP (Melanocortin 2 Receptor Accessory Protein), for functional expression and ligand binding.[11]

-

G Protein Activation : Ligand binding induces a conformational change in the MC2R, activating the associated heterotrimeric Gs protein.[11]

-

Adenylyl Cyclase Stimulation : The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[13][14]

-

PKA Activation : The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[15]

-

Downstream Effects : PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP responsive element-binding protein) and enzymes involved in steroidogenesis.[11][15] This leads to both acute and chronic effects:

-

Acute Response (minutes) : Stimulation of cholesterol transport into the mitochondria, the rate-limiting step in steroid synthesis.[13]

-

Chronic Response (hours to days) : Increased transcription of genes encoding steroidogenic enzymes (e.g., P450scc, steroid 11β-hydroxylase) and LDL receptors to enhance cholesterol uptake.[13][15][16]

-

Caption: The canonical ACTH signaling pathway via the MC2R.

Biological Activity and Quantitative Data

While specific quantitative data for Acetyl-ACTH (3-24) is sparse in publicly available literature, data from related ACTH fragments provide crucial context for its expected activity at the MC2R. The peptide's potency is influenced by its length and specific amino acid residues.

Table 1: Binding Affinities and Potencies of ACTH Analogs at the Human Melanocortin 2 Receptor (hMC2R) (Data summarized from Chen et al., J Biol Chem, 2007)[17]

| Peptide Analog | Binding Affinity (IC₅₀, nM) | Signaling Potency (EC₅₀, nM) |

| ACTH (1-39) | 4.6 ± 1.2 | 3.2 ± 0.5 |

| ACTH (1-24) | 3.9 ± 1.2 | 1.3 ± 0.2 |

| ACTH (1-17) | 5.5 ± 1.0 | 5.5 ± 1.0 |

| [D-Phe⁷]ACTH (1-24) | 28 ± 3.4 | 39 ± 11 |

| [D-Nal(2')⁷]ACTH (1-24) | 23 ± 3.3 | 38 ± 5.5 |

Note: This study highlights that the (1-24) fragment is a highly potent agonist at the MC2R. The (3-24) fragment, lacking the first two N-terminal amino acids, may exhibit different binding kinetics. The effect of N-terminal acetylation on MC2R binding is not detailed in this source but is known to be critical for activity at other melanocortin receptors (e.g., MC1R).

Furthermore, POMC precursors can modulate the effects of active ACTH fragments, suggesting a complex regulatory environment.

Table 2: Inhibitory Effects of POMC Precursors on ACTH-(1-24)-Stimulated Cortisol Synthesis in Fetal Ovine Adrenal Cells (Data summarized from Schwartz et al., 2003)[18]

| Inhibitor | Inhibitor Conc. (nM) | ACTH (1-24) Conc. (nM) | % Decrease in Cortisol Response |

| POMC | 2.6 | 0.01 | ≥ 50% |

| POMC | 2.6 | 0.1 | ≥ 50% |

| POMC | 2.6 | 1.0 | ≥ 50% |

| ProACTH | 0.70 | 0.01 | 89% |

| ProACTH | 0.23 | 0.01 | 67% |

| ProACTH | 0.70 | 0.1 | 49% |

| ProACTH | 0.23 | 0.1 | 34% |

| ProACTH | 0.70 | 1.0 | 69% |

Note: This data indicates that POMC and proACTH can act as inhibitors of ACTH-stimulated steroidogenesis in fetal cells, highlighting the potential for complex interactions between different POMC-derived peptides.

Experimental Methodologies

Detailed, step-by-step protocols for studying Acetyl-ACTH (3-24) are often specific to the investigating laboratory. However, the cited literature outlines several key experimental approaches.

Methodological Summary 1: Peptide Bioactivity Assay

-

Objective : To determine the steroidogenic activity of a peptide.

-

Approach (based on Schwartz et al., 2003) :

-

Cell Culture : Use primary dissociated ovine adrenal cells or an appropriate adrenocortical cell line (e.g., AtT-20).

-

Treatment : Incubate the cells with varying concentrations of the test peptide (e.g., Acetyl-ACTH (3-24)) for a defined period (e.g., 6 hours).[18]

-

Quantification : Measure the concentration of a steroid hormone (e.g., cortisol, corticosterone) in the cell culture supernatant using a validated method like an Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[18][19]

-

Analysis : Generate dose-response curves to determine the peptide's potency (EC₅₀) and efficacy.

-

Methodological Summary 2: Receptor Binding and Signaling Assays

-

Objective : To quantify the peptide's affinity for and activation of a specific receptor.

-

Approach (based on Chen et al., 2007) :

-

Cell Line : Use a cell line (e.g., HEK293) stably transfected to express the human MC2R and its accessory protein, MRAP.

-

Competitive Binding Assay : Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-ACTH) and increasing concentrations of the unlabeled test peptide. Measure the displacement of the radiolabeled ligand to calculate the inhibitory concentration (IC₅₀).[17]

-

cAMP Production Assay : Treat the transfected cells with increasing concentrations of the test peptide. Lyse the cells and measure intracellular cAMP levels using a commercial assay kit. This allows for the determination of the effective concentration (EC₅₀) for receptor activation.[17]

-

Caption: A generalized experimental workflow for evaluating peptide bioactivity.

Applications in Research and Drug Development

The study of specific ACTH fragments like Acetyl-ACTH (3-24) is valuable for several reasons:

-

Structure-Activity Relationships : Analyzing fragments helps delineate the minimal sequence required for receptor binding and activation, informing the design of novel agonists or antagonists.

-

Therapeutic Potential : Modified peptides can offer improved stability, altered receptor selectivity, or reduced side effects compared to the full-length hormone. ACTH fragments are being explored for use in various diseases, including inflammatory, autoimmune, and neurodegenerative conditions.[20]

-

Understanding Physiology : Investigating naturally occurring fragments helps to unravel the complex, nuanced regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other physiological systems.

Conclusion

Acetyl-ACTH (3-24) is a chemically distinct peptide fragment originating from the post-translational processing of proopiomelanocortin. While it contains the core sequence known to activate the MC2R and stimulate steroidogenesis, its N-terminal acetylation and truncated structure may confer a unique pharmacological profile. Further research is required to fully characterize its binding affinities, signaling potency at the full range of melanocortin receptors, and its potential physiological or therapeutic roles. The experimental frameworks outlined in this guide provide a basis for such future investigations, which are essential for advancing our understanding of the complex biology of the POMC system and for the development of next-generation peptide therapeutics.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. POMC proopiomelanocortin ACTH CLIP LPH MSH NPP POC | Sigma-Aldrich [sigmaaldrich.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Posttranslational Modifications of Proopiomelanocortin in Vertebrates and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACTH (3-24) (human, bovine, rat) trifluoroacetate salt | 1036763-00-4 | FA109342 [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. peptide hormones acth: Topics by Science.gov [science.gov]

- 13. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 14. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ec.bioscientifica.com [ec.bioscientifica.com]

- 17. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 19. eneuro.org [eneuro.org]

- 20. medchemexpress.com [medchemexpress.com]

The Role of Acetyl-ACTH (3-24) in Melanocortin-1 Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Melanocortin-1 Receptor (MC1R)

The MC1R is a key regulator of melanin (B1238610) synthesis, determining the type and amount of melanin produced by melanocytes.[1][2] Activation of MC1R promotes a switch from the synthesis of the red/yellow pheomelanin to the brown/black eumelanin, which offers superior protection against ultraviolet (UV) radiation.[1] Beyond its role in pigmentation, MC1R signaling is also implicated in antioxidant and DNA repair pathways.[2] The endogenous agonists for MC1R are derived from the pro-opiomelanocortin (POMC) precursor protein and include α-MSH and ACTH.[3] Human MC1R binds both α-MSH and ACTH with high and roughly equal affinity.[4]

Acetyl-ACTH (3-24): An Agonist of MC1R

Acetyl-ACTH (3-24) is a fragment of the full-length ACTH peptide. Like other POMC-derived peptides containing the core "His-Phe-Arg-Trp" motif, it is recognized as an agonist at the MC1R.[5][6] The N-terminal acetylation of melanocortin peptides can influence their stability and potency. While specific quantitative data for Acetyl-ACTH (3-24) is scarce, studies on various ACTH fragments have demonstrated their ability to activate MC1R and stimulate melanogenesis.[7][8]

Quantitative Data on MC1R Ligands

A critical aspect of characterizing any receptor-ligand interaction is the quantitative measurement of binding affinity (Ki) and functional potency (EC50). While specific data for Acetyl-ACTH (3-24) is not available in the reviewed literature, the following table presents data for other relevant ACTH fragments and the primary endogenous agonist, α-MSH, to provide a comparative context.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] | Reference |

| Acetyl-ACTH (3-24) | Human MC1R | Data not available | Data not available | |

| α-MSH | Human MC1R | 0.13 ± 0.005 | ~1-10 (cAMP response) | [7] |

| ACTH (1-17) | Human MC1R | 0.21 ± 0.03 | More potent than α-MSH (cAMP & IP3) | [7] |

| ACTH (1-24) | Mouse MC1R | Data not available | Similar to α-MSH | [9] |

| ACTH (1-39) | Human MC1R | 2.95 ± 1.03 | Data not available | [1] |

Note: The lack of publicly available quantitative data for Acetyl-ACTH (3-24) highlights a gap in the current understanding of its specific pharmacological profile at the MC1R and underscores the need for further research.

MC1R Signaling Pathways

Activation of MC1R by agonists such as Acetyl-ACTH (3-24) initiates downstream signaling through both canonical Gs-cAMP dependent and non-canonical pathways.

Gs-cAMP Signaling Pathway

The primary and most well-characterized signaling cascade following MC1R activation is the Gs-protein coupled pathway leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4]

This pathway culminates in the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte function, driving the transcription of genes essential for melanin synthesis.

cAMP-Independent Signaling Pathways

MC1R can also signal through pathways independent of cAMP, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways.

Activation of the ERK1/2 pathway by MC1R in human melanocytes has been shown to be independent of cAMP and can occur through the transactivation of the c-KIT receptor tyrosine kinase.[10]

The PI3K/AKT pathway is another important signaling cascade that can be modulated by MC1R activation, playing a role in cell survival and proliferation.

Experimental Protocols

To characterize the interaction of Acetyl-ACTH (3-24) with MC1R, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Objective: To determine the Ki of Acetyl-ACTH (3-24) for the human MC1R.

Materials:

-

HEK293 cells stably expressing human MC1R.

-

Cell culture medium and supplements.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.

-

Non-labeled competitor: NDP-α-MSH (for non-specific binding).

-

Test compound: Acetyl-ACTH (3-24).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hMC1R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [125I]-(Nle4, D-Phe7)-α-MSH to each well.

-

Add increasing concentrations of unlabeled Acetyl-ACTH (3-24) to the experimental wells.

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add a saturating concentration of unlabeled NDP-α-MSH.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of Acetyl-ACTH (3-24) that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the Gs-cAMP pathway.

Objective: To determine the potency (EC50) and efficacy of Acetyl-ACTH (3-24) in stimulating cAMP production via MC1R.

Materials:

-

HEK293 cells stably expressing human MC1R.

-

Cell culture medium and supplements.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Test compound: Acetyl-ACTH (3-24).

-

Positive control: NDP-α-MSH.

-

cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

Methodology:

-

Cell Plating:

-

Seed HEK293-hMC1R cells into a 96-well plate and grow to near confluency.

-

-

Agonist Stimulation:

-

Wash the cells with stimulation buffer.

-

Add increasing concentrations of Acetyl-ACTH (3-24) or NDP-α-MSH to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal efficacy).

-

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Acetyl-ACTH (3-24): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Acetyl-ACTH (3-24), a significant fragment of the pro-opiomelanocortin (POMC) peptide. This document details the scientific context of its discovery, provides a comprehensive, step-by-step protocol for its chemical synthesis and purification, and presents its known biological activities with a focus on its interaction with melanocortin receptors. Quantitative data from related adrenocorticotropic hormone (ACTH) fragments are summarized to provide a comparative framework for its biological potency. Furthermore, this guide outlines detailed methodologies for key experimental procedures, including receptor binding and functional assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this peptide's biological significance and the processes for its study.

Introduction and Discovery

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). The processing of POMC is a tissue-specific process that gives rise to a variety of bioactive peptides, including melanocyte-stimulating hormones (MSH) and ACTH.[1] The discovery of ACTH itself dates back to 1930, with its primary structure elucidated in 1954.[2][3]

Subsequent research into the biological activity of ACTH and its fragments revealed that specific domains of the peptide were responsible for its diverse functions. Acetyl-ACTH (3-24) is a fragment of ACTH that has been identified as an agonist at the melanocortin-1 receptor (MC1R).[4] The N-terminal acetylation of ACTH fragments is a naturally occurring post-translational modification catalyzed by pituitary N-alpha-acetyltransferases.[5][6] This modification can significantly alter the biological activity of the peptide fragments. While a specific date for the initial discovery of the acetylated 3-24 fragment is not prominently documented, its characterization is part of the broader investigation into the structure-activity relationships of POMC-derived peptides.

Chemical Synthesis of Acetyl-ACTH (3-24)

The synthesis of Acetyl-ACTH (3-24) is most efficiently achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Experimental Protocol: Solid-Phase Peptide Synthesis

A representative protocol for the manual Fmoc-based solid-phase synthesis of Acetyl-ACTH (3-24) is outlined below. The sequence for ACTH (3-24) is: Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HATU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3) for 1 hour.[7]

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

-

-

Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Diagram: Fmoc-Based Solid-Phase Peptide Synthesis Workflow

Biological Activity and Quantitative Data

Acetyl-ACTH (3-24) is known to be an agonist of the melanocortin-1 receptor (MC1R).[4] The melanocortin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the effects of melanocortins. The activation of MC1R in melanocytes stimulates the production of eumelanin, a dark pigment that protects the skin from UV radiation.[9]

| Peptide Fragment | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) | Reference |

| ACTH (1-24) | 2.0 ± 0.3 | 24 ± 4 | 77 ± 15 | 11 ± 2 | [10] |

| ACTH (1-39) | 3.0 ± 1.0 | 25 ± 5 | 110 ± 20 | 14 ± 3 | [10] |

| ACTH (6-24) | 160 ± 30 | >1000 | >1000 | >1000 | [10] |

Data is presented as mean ± SEM. Ki values were determined by competitive binding assays using [125I-Tyr2][Nle4,D-Phe7]α-MSH as the radioligand.

Experimental Protocols for Biological Characterization

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound like Acetyl-ACTH (3-24) for a specific melanocortin receptor.

-

Cell Culture: Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R).

-

Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH), and varying concentrations of the unlabeled test peptide.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection: Separate the bound from free radioligand by filtration and measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger for melanocortin receptors.

-

Cell Culture: Seed HEK293 cells expressing the target melanocortin receptor in a 96-well plate.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test peptide for a defined period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., an enzyme immunoassay or a luminescence-based assay).[3][11][12]

-

Data Analysis: Plot the cAMP concentration against the log of the test peptide concentration and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Diagram: Experimental Workflow for Peptide Characterization

References

- 1. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and full structural characterisation of six adrenocorticotropin-like peptides from porcine pituitary gland. Identification of three novel fragments of adrenocorticotropin and of two forms of a novel adrenocorticotropin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the cAMP pathway by variant human MC1R alleles expressed in HEK and in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-ACTH (3-24): A Technical Overview of Receptor Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of Acetyl-ACTH (3-24), a significant fragment of the proopiomelanocortin (POMC) peptide. While specific quantitative binding data for this acetylated fragment remains limited in publicly available literature, this document synthesizes known information on related adrenocorticotropic hormone (ACTH) fragments, details relevant experimental protocols for characterization, and illustrates the key signaling pathways involved.

Introduction to Acetyl-ACTH (3-24)

Acetyl-ACTH (3-24) is a peptide derived from the post-translational processing of POMC. As a fragment of ACTH, it is a member of the melanocortin family of peptides, which are known to interact with a class of G protein-coupled receptors (GPCRs) termed melanocortin receptors (MCRs). There are five known MCR subtypes (MC1R to MC5R) that mediate a wide range of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. Acetyl-ACTH (3-24) is recognized as an agonist at the melanocortin-1 receptor (MC1R).[1] The N-terminal acetylation of ACTH fragments can influence their biological activity and stability.

Receptor Binding Affinity

Direct quantitative data on the binding affinity (Ki, Kd, or IC50) of Acetyl-ACTH (3-24) to melanocortin receptors is not extensively reported in peer-reviewed literature. However, studies on non-acetylated ACTH fragments provide valuable insights. A key study by Schiöth et al. (1997) investigated the binding of various ACTH fragments to human MC1, MC3, MC4, and MC5 receptors expressed in COS-1 cells. Their findings indicated that the extension of the ACTH(1-13) fragment up to ACTH(1-24) did not significantly alter the binding affinity for any of the tested receptors. This suggests that the core binding determinants reside within the N-terminal region of the ACTH peptide.

The table below summarizes the binding affinities (Ki, in nM) of ACTH(1-24) for four of the five melanocortin receptors, as determined by competitive displacement of the radioligand [125I]NDP-α-MSH. It is important to note that these values are for the non-acetylated, longer fragment and should be considered as an approximation for Acetyl-ACTH (3-24). The N-terminal acetylation and the absence of the first two amino acids in Acetyl-ACTH (3-24) could potentially modulate these binding affinities.

| Ligand | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |

| ACTH(1-24) | 0.23 ± 0.05 | 1.8 ± 0.4 | 13 ± 2 | 0.79 ± 0.15 |

Data adapted from Schiöth, J. B., et al. (1997). The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology, 155(1), 73–78.

Receptor Binding Kinetics

Information regarding the kinetic parameters of Acetyl-ACTH (3-24) binding, such as the association rate constant (kon) and the dissociation rate constant (koff), is not currently available in the public domain. These parameters are crucial for understanding the dynamic interaction of the ligand with its receptor and for predicting its pharmacological effects in vivo. The experimental protocols outlined below can be employed to determine these kinetic constants.

Experimental Protocols

To determine the binding affinity and kinetics of Acetyl-ACTH (3-24), standardized in vitro pharmacological assays are employed. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (Acetyl-ACTH (3-24)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Lines: HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC1R).

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

-

Test Ligand: Acetyl-ACTH (3-24).

-

Binding Buffer: Typically consists of 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4.

-

Wash Buffer: Binding buffer without BSA.

-

Cell Scraper/Harvester: For collecting cell membranes.

-

Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Gamma Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target melanocortin receptor to confluency.

-

Wash cells with ice-cold PBS and scrape them into a centrifuge tube.

-

Homogenize the cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein per well).

-

Add a fixed concentration of the radioligand, [125I]-NDP-α-MSH (typically at a concentration close to its Kd value).

-

Add increasing concentrations of the unlabeled competitor, Acetyl-ACTH (3-24).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM NDP-α-MSH).

-

For determining total binding, add only the radioligand and membranes.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in tubes and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of Acetyl-ACTH (3-24) to act as an agonist or antagonist at melanocortin receptors by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in MCR signaling.

Materials:

-

Cell Lines: As described in the binding assay.

-

Test Ligand: Acetyl-ACTH (3-24).

-

Stimulation Buffer: Typically a serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: Commercially available kits based on various detection methods (e.g., HTRF, ELISA, AlphaScreen).

-

Lysis Buffer: Provided with the cAMP assay kit.

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating:

-

Seed the MCR-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Add increasing concentrations of Acetyl-ACTH (3-24) to the wells.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., α-MSH).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

-

Signaling Pathways

Melanocortin receptors are classical GPCRs that primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as by Acetyl-ACTH (3-24), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Conclusion

Acetyl-ACTH (3-24) is a biologically active fragment of ACTH that acts as an agonist at melanocortin receptors, particularly MC1R. While direct and comprehensive quantitative data on its receptor binding affinity and kinetics are currently sparse in the literature, established methodologies exist for their determination. The information provided in this guide on the binding of the related peptide ACTH(1-24), along with detailed experimental protocols and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further studies are warranted to fully characterize the pharmacological profile of Acetyl-ACTH (3-24) and to elucidate the precise effects of N-terminal acetylation on its interaction with the various melanocortin receptors.

References

In-Depth Technical Guide: Structural Analysis of Acetyl-ACTH (3-24) Peptide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the Acetyl-ACTH (3-24) peptide, a significant fragment of the pro-opiomelanocortin (POMC) precursor. While specific high-resolution structural data for Acetyl-ACTH (3-24) is not extensively available in public literature, this document compiles and extrapolates information from closely related analogues, particularly ACTH (1-24), to present a cohesive analysis. The guide details the peptide's interaction with its primary receptor, the Melanocortin 1 Receptor (MC1R), outlines its signaling pathway, and provides detailed experimental protocols for its structural characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. Its fragments are known to possess a range of biological activities. Acetyl-ACTH (3-24) is an acetylated 22-amino acid fragment of ACTH. Like other N-terminal fragments of ACTH, it is an agonist at melanocortin receptors, particularly the MC1R.[1] Understanding the three-dimensional structure of this peptide is crucial for elucidating its structure-activity relationship, designing potent and selective analogues, and developing novel therapeutics.

This guide will focus on the known structural features of related ACTH fragments, the methodologies to determine the structure of Acetyl-ACTH (3-24), and its mechanism of action at the cellular level.

Quantitative Data: Receptor Binding and Potency

| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| ACTH (1-24) | hMC1R | 0.21 | 0.08 | [3] |

| ACTH (1-24) | hMC3R | 2.9 | 0.8 | [3] |

| ACTH (1-24) | hMC4R | 2.1 | 0.3 | [3] |

| ACTH (1-24) | hMC5R | 10.0 | 2.5 | [3] |

Table 1: Binding Affinities and Functional Potencies of ACTH (1-24) at Human Melanocortin Receptors. This data for ACTH (1-24) suggests that Acetyl-ACTH (3-24) is also likely to be a potent agonist at the MC1R.

Structural Conformation

Studies on ACTH fragments suggest that they are largely unstructured in aqueous solution but can adopt ordered conformations in different environments, such as in the presence of lipid membranes.[4][5] Infrared attenuated total reflection (IR-ATR) spectroscopy studies on ACTH (1-24) have shown that the N-terminal "message" segment (residues 1-10) can form a helical structure that inserts into the lipid bilayer, while the C-terminal "address" segment remains on the membrane surface.[4] It is plausible that Acetyl-ACTH (3-24) adopts a similar conformation upon interacting with the cell membrane before receptor binding.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

This protocol outlines the steps for determining the three-dimensional structure of Acetyl-ACTH (3-24) in a membrane-mimicking environment (e.g., dodecylphosphocholine (B1670865) micelles).

1. Sample Preparation:

- Synthesize or procure high-purity (>95%) Acetyl-ACTH (3-24) peptide.

- For assignment purposes, prepare samples uniformly labeled with ¹⁵N and ¹³C by expressing the peptide in a suitable bacterial expression system grown in labeled minimal media.

- Dissolve the lyophilized peptide in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) containing 10% D₂O for the lock signal.

- Prepare a stock solution of dodecylphosphocholine (DPC) micelles in the same buffer.

- Titrate the peptide solution with the DPC micelle stock solution to a final concentration suitable for NMR (typically 0.5-1.0 mM peptide and a peptide-to-micelle ratio that ensures complete binding).

2. NMR Data Acquisition:

- Perform all NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

- Acquire a series of 2D and 3D NMR spectra at a constant temperature (e.g., 298 K):

- 2D ¹H-¹⁵N HSQC: To observe all backbone amide signals and check for sample homogeneity.

- 3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

- 3D H(CCO)NH, (H)C(CO)NH: For side-chain resonance assignment.

- 3D ¹⁵N-edited NOESY-HSQC (mixing time 100-150 ms): To obtain distance restraints between protons.

- 3D ¹³C-edited NOESY-HSQC (aliphatic and aromatic): To obtain further distance restraints.

3. Data Processing and Structure Calculation:

- Process the NMR data using software such as NMRPipe or TopSpin.

- Analyze the processed spectra and perform resonance assignments using software like CcpNmr Analysis.

- Automatically or manually pick and assign NOE cross-peaks from the NOESY spectra.

- Convert NOE intensities into upper distance restraints.

- Use a structure calculation program (e.g., CYANA, Xplor-NIH, or ARIA) to generate an ensemble of 3D structures based on the experimental restraints.

- Refine the calculated structures in explicit water or a simulated micelle environment using molecular dynamics simulations.

- Validate the final ensemble of structures using tools like PROCHECK-NMR to assess geometric quality.

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

This protocol describes the use of high-resolution mass spectrometry to confirm the primary sequence and the N-terminal acetylation of Acetyl-ACTH (3-24).

1. Sample Preparation:

- Dissolve a small amount (1-10 pmol) of the purified peptide in a solution of 0.1% formic acid in water.

2. Mass Spectrometry Analysis:

- Use a high-resolution mass spectrometer such as an Orbitrap or a Q-TOF instrument coupled to a liquid chromatography system (LC-MS).

- Inject the sample onto a C18 reverse-phase column.

- Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

- Acquire full MS spectra to determine the accurate mass of the intact peptide.

- Perform tandem MS (MS/MS) on the parent ion of the peptide. In the MS/MS experiment, the peptide is fragmented, typically at the peptide bonds, generating a series of b- and y-ions.

3. Data Analysis:

- Analyze the full MS spectrum to confirm that the measured monoisotopic mass of the peptide matches the theoretical mass of Acetyl-ACTH (3-24). The acetylation of the N-terminus adds 42.0106 Da to the mass of the ACTH (3-24) fragment.

- Analyze the MS/MS spectrum to confirm the amino acid sequence. The mass differences between consecutive b- or y-ions should correspond to the masses of the amino acid residues in the sequence. The presence of the N-terminal acetyl group will be confirmed by the mass of the b₁-ion.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using the Graphviz (DOT language) to visualize the signaling pathway of Acetyl-ACTH (3-24) at the MC1R and a proposed experimental workflow for its structural analysis.

Conclusion

The structural analysis of Acetyl-ACTH (3-24) is a critical step towards understanding its biological function and for the rational design of new therapeutic agents. Although direct structural data for this specific peptide is limited, this guide provides a framework for its characterization based on data from closely related analogues and established biophysical techniques. The provided experimental protocols for NMR and mass spectrometry offer a robust approach to determining its three-dimensional structure and confirming its primary sequence. The visualization of its signaling pathway highlights the key molecular events following receptor activation. Future studies focusing on the high-resolution structure of Acetyl-ACTH (3-24) in complex with the MC1R will be invaluable for a complete understanding of its mechanism of action.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes of adrenocorticotropin peptides upon interaction with lipid membranes revealed by infrared attenuated total reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational behavior of fragments of adrenocorticotropin and their antisense peptides determined by NMR spectroscopy and CD spectropolarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-ACTH (3-24): A Technical Guide on its Core Physiological Effects

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the physiological effects of Acetyl-ACTH (3-24) is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of this peptide, its interaction with the melanocortin 1 receptor (MC1R), and data extrapolated from studies on closely related adrenocorticotropic hormone (ACTH) fragments and analogs. The experimental protocols detailed herein are proposed methodologies based on established techniques for similar peptides and should be regarded as illustrative templates for future research.

Executive Summary

Acetyl-ACTH (3-24) is a peptide fragment derived from pro-opiomelanocortin (POMC). As an N-terminally acetylated 22-amino acid peptide, it is recognized as an agonist for the melanocortin 1 receptor (MC1R).[1] While the full-length ACTH molecule's primary role is the stimulation of corticosteroid synthesis in the adrenal cortex via the MC2R, smaller fragments and their modified versions, such as Acetyl-ACTH (3-24), are implicated in a range of physiological processes independent of the adrenal axis. These effects are largely mediated through other melanocortin receptor subtypes. This document synthesizes the current understanding of Acetyl-ACTH (3-24), focusing on its presumed signaling pathways and potential physiological effects, and provides hypothetical frameworks for its experimental investigation.

Molecular Profile and Receptor Interaction

Acetyl-ACTH (3-24) is a specific fragment of the adrenocorticotropic hormone. The N-terminal acetylation is a significant post-translational modification that can influence the peptide's stability and receptor binding affinity.[2][3][4][5]

Receptor Target: The primary receptor for Acetyl-ACTH (3-24) is the melanocortin 1 receptor (MC1R) .[1][6][7] This distinguishes its primary signaling mechanism from that of full-length ACTH(1-39) or the synthetic ACTH(1-24), which are potent agonists of the MC2R in the adrenal cortex.[8] The binding of ligands to melanocortin receptors can be influenced by N-terminal acetylation, suggesting that this modification in Acetyl-ACTH (3-24) is crucial for its specific biological activity.

Signaling Pathways

As an MC1R agonist, Acetyl-ACTH (3-24) is predicted to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Primary Signaling Cascade: The cAMP Pathway

The binding of Acetyl-ACTH (3-24) to MC1R is expected to induce a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of N-alpha-acetylation of corticotropin fragments by a rat pituitary enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. scilit.com [scilit.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Endogenous Presence of Acetyl-ACTH (3-24) in Human Tissue: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the current state of knowledge regarding the endogenous presence of Acetyl-Adrenocorticotropic Hormone (ACTH) (3-24) in human tissues. Extensive investigation of peer-reviewed literature and proteomics databases reveals a critical finding: there is currently no direct, quantitative evidence confirming the natural occurrence of Acetyl-ACTH (3-24) in human tissues.

However, the absence of direct evidence does not preclude its existence. This document provides a comprehensive overview of the circumstantial evidence and theoretical framework that support the potential for its endogenous formation. Notably, the enzymatic machinery for N-terminal acetylation is highly active in the human anterior pituitary, the primary site of ACTH synthesis. Furthermore, studies have successfully identified other endogenously acetylated fragments of ACTH in human skin, lending credence to the possibility that Acetyl-ACTH (3-24) may also be present, albeit likely at low concentrations.

This guide will therefore focus on:

-

The theoretical basis for the generation of Acetyl-ACTH (3-24) from its precursor, pro-opiomelanocortin (POMC).

-

Existing evidence for the presence and quantification of other ACTH fragments in human tissue.

-

Detailed experimental protocols, with a focus on mass spectrometry-based proteomics, that can be employed to definitively identify and quantify Acetyl-ACTH (3-24).

-

The potential biological significance of this and other ACTH fragments.

This document is intended to serve as a foundational resource for researchers aiming to investigate the presence and potential function of Acetyl-ACTH (3-24) and other related peptides in human physiology and disease.

The Pro-Opiomelanocortin (POMC) Processing Pathway and the Potential for Acetyl-ACTH (3-24) Formation

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein, pro-opiomelanocortin (POMC). The processing of POMC is a tissue-specific process involving a series of enzymatic cleavages by prohormone convertases, resulting in a variety of bioactive peptides. In the anterior pituitary, POMC is primarily processed to ACTH, which is the principal regulator of cortisol production by the adrenal glands.[1][2] In other tissues, such as the skin and hypothalamus, ACTH can be further processed into smaller fragments, including α-melanocyte-stimulating hormone (α-MSH).[1]

The formation of ACTH (3-24) would require specific enzymatic cleavage of the full-length ACTH (1-39) molecule. Subsequent N-terminal acetylation of the serine residue at position 3 would result in Acetyl-ACTH (3-24). While the specific proteases responsible for generating the 3-24 fragment endogenously are not well-characterized, the existence of N-acetyltransferases in the pituitary and other tissues makes the acetylation step plausible.[3] Proteomics studies of the human anterior pituitary have identified a significant number of N-terminally acetylated proteins, confirming the presence and activity of the necessary enzymatic machinery.

The following diagram illustrates the established POMC processing pathway and the hypothetical steps leading to the formation of Acetyl-ACTH (3-24).

Caption: Hypothetical processing of POMC to Acetyl-ACTH (3-24).

Quantitative Data on Endogenous ACTH Fragments in Human Tissue

While quantitative data for Acetyl-ACTH (3-24) is unavailable, a key study has successfully identified and characterized several other ACTH-related peptides in human epidermis using High-Performance Liquid Chromatography (HPLC).[4] This provides a template for the types of data that could be generated for Acetyl-ACTH (3-24). The table below summarizes the findings from this study, demonstrating the presence of both full-length ACTH and various fragments, including an acetylated form.

| Peptide Fragment | Tissue Source | Method of Detection | Quantitative Data | Reference |

| ACTH (1-39) | Human Epidermis | HPLC, Radioimmunoassay | Immunoreactive amounts exceeded those of α-MSH | [4] |

| ACTH (1-17) | Human Epidermis | HPLC | Identified | [4] |

| ACTH (1-10) | Human Epidermis | HPLC | Identified | [4] |

| Acetyl-ACTH (1-10) | Human Epidermis | HPLC | Identified | [4] |

| α-MSH | Human Epidermis | HPLC | Identified | [4] |

| Desacetyl α-MSH | Human Epidermis | HPLC | Identified | [4] |

Note: The original publication did not provide specific concentrations in pg/mg of tissue, but rather identified the presence of these peptides and compared the relative immunoreactivity.

Experimental Protocols for the Detection and Quantification of Acetyl-ACTH (3-24)

The definitive identification and quantification of Acetyl-ACTH (3-24) in human tissue requires highly sensitive and specific analytical methods. Given the likely low abundance of this peptide, a multi-step approach combining efficient extraction, enrichment, and advanced mass spectrometry is recommended.

Tissue Homogenization and Peptide Extraction

The choice of extraction protocol is critical and can vary depending on the tissue type. For skin, which is dense and rich in proteases and ribonucleases, snap-freezing in liquid nitrogen followed by cryosectioning is recommended to preserve the integrity of endogenous peptides.[5]

Protocol Outline:

-

Tissue Collection: Obtain fresh human tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.

-

Homogenization: For robust tissues like skin, cryosectioning is preferred. For other tissues, bead milling in the presence of a protease inhibitor cocktail can be effective.[5] The homogenization buffer should be acidic to aid in peptide extraction and inhibit enzymatic degradation (e.g., glacial acetic acid).

-

Initial Purification: Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the peptide extract, can be further purified using solid-phase extraction (SPE) with a C18 resin to remove salts and other interfering substances.

-

Lyophilization: Lyophilize the purified peptide extract to concentrate the sample.

Enrichment of Acetylated Peptides

Due to the low stoichiometry of most post-translational modifications, including acetylation, an enrichment step is crucial for their detection by mass spectrometry.

Protocol: Immunoaffinity Purification of Acetylated Peptides This method utilizes antibodies that specifically recognize acetylated lysine (B10760008) residues. While Acetyl-ACTH (3-24) is N-terminally acetylated at a serine residue, this protocol is widely used for general acetylome studies and can be adapted. For N-terminal acetylation, specific antibody development may be required for optimal enrichment.

-

Antibody-Bead Conjugation: Conjugate anti-acetyl-lysine antibodies to protein A/G agarose (B213101) or magnetic beads.

-

Incubation: Reconstitute the lyophilized peptide extract in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). Incubate the peptide solution with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides.

-

Elution: Elute the bound acetylated peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-resolution mass spectrometry is the gold standard for unambiguous peptide identification and quantification.

Instrumentation:

-

A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Protocol Outline:

-

LC Separation: Reconstitute the enriched peptide sample in an appropriate solvent (e.g., 0.1% formic acid in water). Load the sample onto a C18 reverse-phase nano-column and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

-

MS1 Analysis: As peptides elute from the column, acquire full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions. The theoretical m/z of Acetyl-ACTH (3-24) should be targeted.

-

MS2 Fragmentation: In a data-dependent acquisition mode, select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Data Analysis:

-